molecular formula C18H27ClN2O2S B2417229 1-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide CAS No. 953144-27-9

1-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide

Cat. No. B2417229
CAS RN: 953144-27-9
M. Wt: 370.94
InChI Key: ITQLEAOBWSPXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of CSPS, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Structural Analysis and Synthesis

Research on related methanesulfonamide compounds emphasizes the importance of structural analysis in understanding their chemical and biological properties. The studies of N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide reveal insights into the conformation of the N-H bond and its implications for biological activity. These structural analyses highlight the significance of the methanesulfonyl group's orientation relative to the benzene ring, which is critical for the molecule's interaction with biological receptors (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Metabolism

The oxidation and substitution reactions involving methanesulfonamide derivatives provide valuable information for developing synthetic methodologies and understanding environmental degradation processes. For instance, the oxidation of methyl (methylthio)methyl sulfoxide has been extensively studied, illustrating the reactivity of sulfonamide derivatives and their potential in synthesizing more complex molecules (Ogura, Suzuki, & Tsuchihashi, 1980).

Biological Interactions

The interaction of methanesulfonamide compounds with biological systems, such as their role in lipid peroxidation assays, offers insight into their potential therapeutic applications. The development of colorimetric assays for lipid peroxidation using methanesulfonic acid-based mediums demonstrates the utility of these compounds in biochemical research and their potential as diagnostic tools (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Environmental and Microbial Studies

Methanesulfonamide and its derivatives play a crucial role in environmental science, particularly in the microbial metabolism of sulfur compounds. Studies on methanesulfonic acid metabolism by aerobic bacteria underscore the ecological significance of these compounds in sulfur cycling and their potential applications in bioremediation strategies (Kelly & Murrell, 1999).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2S/c19-17-7-5-16(6-8-17)14-24(22,23)20-13-15-9-11-21(12-10-15)18-3-1-2-4-18/h5-8,15,18,20H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQLEAOBWSPXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.